4-(dimethylsulfamoyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
Description
4-(Dimethylsulfamoyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a benzamide derivative characterized by:
- A para-substituted phenyl ring modified with a (2-methoxyethyl)carbamoyl methyl group, which improves solubility and pharmacokinetic properties .
This compound is hypothesized to exhibit bioactivity in antimicrobial or anticancer pathways due to structural similarities with sulfonamide-based inhibitors .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-23(2)29(26,27)18-10-6-16(7-11-18)20(25)22-17-8-4-15(5-9-17)14-19(24)21-12-13-28-3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSUTIRXPHLWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a member of the benzamide family, characterized by its unique functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.42 g/mol. The structure features a dimethylsulfamoyl group and a methoxyethyl carbamoyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds with macromolecules, enhancing binding affinity, while the methoxyethyl carbamoyl group increases lipophilicity, facilitating cellular uptake.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Anticancer Potential
Research has suggested that similar benzamide derivatives can inhibit cancer cell proliferation by modulating apoptotic pathways. A study highlighted the potential of these compounds in targeting specific cancer cell lines, indicating their role as anticancer agents .
Table 1: Biological Activities of Related Compounds
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial results suggest moderate bioavailability with a favorable safety profile in preclinical models. However, further studies are warranted to assess long-term toxicity and metabolic stability.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance:
- Case Study : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 20 µM.
- Mechanism of Action : The compound appears to disrupt the cell cycle and activate caspase pathways, leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study : In animal models of inflammation (such as carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to controls.
- Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–2 hours post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity studies reveal no significant adverse effects at therapeutic doses; however, further studies are warranted.
Comparison with Similar Compounds
4-(Dimethylsulfamoyl)benzamide (CAS: 210918-06-2)
- Structure : Lacks the extended phenyl substituent; simpler benzamide core with dimethylsulfamoyl at the 4-position.
- Key Differences : Reduced steric bulk and lower solubility due to absence of the hydrophilic (2-methoxyethyl)carbamoyl group.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313660-14-9)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide
- Structure : Acetamido and ethyl-linked benzamide groups introduce branched hydrophilicity.
- Key Differences : Ethyl spacer may reduce steric hindrance, enhancing membrane permeability compared to the target compound’s methoxyethyl group .
- Bioactivity : Likely targets extracellular enzymes (e.g., carbonic anhydrase) via sulfamoyl interactions .
Pharmacological Activity Comparison
Q & A
Q. What are the key synthetic routes for 4-(dimethylsulfamoyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the benzamide core via amidation between 4-(dimethylsulfamoyl)benzoic acid and a substituted aniline derivative.
- Step 2 : Introduction of the (2-methoxyethyl)carbamoyl group via nucleophilic substitution or carbodiimide-mediated coupling.
Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under inert atmospheres to prevent side reactions. Temperature control (0–25°C) and pH adjustments (e.g., using triethylamine) are critical for optimizing yields (70–85%) .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions, with chemical shifts for the dimethylsulfamoyl group (~2.8–3.1 ppm for ) and aromatic protons (7.2–8.1 ppm).
- Fourier-Transform Infrared (FT-IR) : Peaks at ~1650 cm (amide C=O stretch) and 1320–1150 cm (sulfonamide S=O stretch).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 475.2).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can researchers identify the primary biological targets of this compound?
Initial screening involves:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves.
- Cellular Phenotypic Screening : Evaluate anti-proliferative effects in cancer cell lines (e.g., MTT assays) and correlate with structural analogs .
Advanced Research Questions
Q. How can structural derivatives of this compound be designed to enhance selectivity for specific enzyme targets?
- Rational Design : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to exploit hydrophobic enzyme pockets.
- Bioisosteric Replacement : Substitute the dimethylsulfamoyl group with a sulfonamide or phosphonate to modulate electronic effects.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for kinase ATP-binding sites. Validate with X-ray crystallography of enzyme-ligand complexes .
Q. How should researchers resolve contradictions in spectral data or biological activity between synthesized batches?
- Batch Comparison : Re-analyze -NMR spectra for trace impurities (e.g., residual solvents or unreacted precursors).
- Stability Studies : Assess compound degradation under varying pH/temperature using accelerated stability protocols (ICH guidelines).
- Biological Replicates : Repeat assays with independent batches and include positive controls (e.g., known kinase inhibitors) to rule out experimental variability .
Q. What strategies optimize the synthetic route for scalability while maintaining yield and purity?
- Flow Chemistry : Implement continuous-flow reactors for exothermic amidation steps to improve heat dissipation and reduce side products.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps.
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells.
- RNA Sequencing : Profile transcriptomic changes to pinpoint affected pathways (e.g., apoptosis, cell cycle).
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable analogs to map target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
